2-Amino-1,6-dimethylimidazo[4,5-b]pyridine
Overview
Description
2-Amino-1,6-dimethylimidazo[4,5-b]pyridine: is a heterocyclic aromatic amine that is formed during the cooking of meat and fish at high temperatures. This compound is known for its genotoxic and carcinogenic properties, making it a subject of interest in the fields of food safety, toxicology, and cancer research .
Scientific Research Applications
Chemistry: In chemistry, 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine is used as a model compound to study the formation and behavior of heterocyclic aromatic amines. It helps in understanding the mechanisms of chemical reactions involving these compounds .
Biology: In biological research, this compound is studied for its genotoxic and mutagenic effects. It is used to investigate the mechanisms of DNA damage and repair, as well as the cellular responses to genotoxic stress .
Medicine: In medical research, this compound is used to study the links between dietary intake of cooked meats and cancer risk. It serves as a biomarker for exposure to heterocyclic aromatic amines and helps in understanding the role of diet in cancer development .
Industry: In the food industry, this compound is studied to develop strategies for reducing the formation of genotoxic compounds during cooking. This includes modifying cooking methods and developing food additives that can inhibit the formation of heterocyclic aromatic amines .
Mechanism of Action
Target of Action
2-Amino-1,6-dimethylimidazo[4,5-b]pyridine, also known as 1,6-dimethylimidazo[4,5-b]pyridin-2-amine, is a mutagenic compound
Mode of Action
It is known to be mutagenic , suggesting that it interacts with DNA or related cellular components, leading to mutations.
Pharmacokinetics
Its molecular weight is 162.19 , which may influence its absorption and distribution within the body.
Result of Action
The primary result of the action of this compound is mutagenesis . This can lead to various molecular and cellular effects, including changes in gene expression and potential disruption of normal cellular function.
Safety and Hazards
“2-Amino-1,6-dimethylimidazo[4,5-b]pyridine” is associated with certain hazards. It has been assigned the GHS07 and GHS08 hazard statements, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled, and that it may cause eye irritation, respiratory irritation, and suspected of causing genetic defects .
Biochemical Analysis
Cellular Effects
The cellular effects of 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine are complex and multifaceted. It has been shown to have mutagenic effects . The exact mechanisms by which it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched.
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is also unclear whether it has any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine can be synthesized through the Maillard reaction, which involves the reaction of amino acids with reducing sugars. Specifically, it is formed from the reaction of creatinine, amino acids, and sugars during the cooking process .
Industrial Production Methods: While the compound is primarily studied in the context of food safety, its industrial production involves controlled synthesis in laboratories for research purposes. The synthesis typically requires precise control of temperature and reaction conditions to ensure the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive oxygen species, which contribute to its genotoxic effects.
Reduction: The compound can be reduced under specific conditions, altering its chemical properties.
Substitution: It can undergo substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can result in various substituted imidazo[4,5-b]pyridine derivatives .
Comparison with Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): Another heterocyclic aromatic amine formed during the cooking of meat, known for its carcinogenic properties.
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): A compound with similar genotoxic effects, also formed during high-temperature cooking.
Uniqueness: 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine is unique due to its specific formation pathway and the particular conditions under which it is formed. Its structure and reactivity make it a valuable model for studying the behavior of heterocyclic aromatic amines in various contexts .
Properties
IUPAC Name |
1,6-dimethylimidazo[4,5-b]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-6-7(10-4-5)11-8(9)12(6)2/h3-4H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOGGGHDLGYATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N=C(N2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157837 | |
Record name | 1H-Imidazo(4,5-b)pyridin-2-amine, 1,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132898-04-5 | |
Record name | 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132898-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazo(4,5-b)pyridin-2-amine, 1,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132898045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazo(4,5-b)pyridin-2-amine, 1,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the established synthetic routes for producing DMIP?
A: DMIP can be synthesized through various routes. One method involves utilizing methyl derivatives of 3-hydroxy- or 2-amino-pyridine and 2-chloronicotinic acid as starting materials. [] Another approach involves a multi-step process starting with 2-halo-1-methyl-imidazo[4,5-b]pyridine. This route utilizes a palladium-catalyzed Buchwald cross-coupling reaction with benzophenoneimine, followed by acidic hydrolysis. A final Suzuki cross-coupling reaction introduces the aryl or methyl group to the heterocyclic core. []
Q2: What is the significance of studying DMIP isomers?
A: Research has focused on synthesizing and characterizing DMIP and its isomers, including the 1,5-, 1,7-, 3,5-, 3,6- and 3,7-dimethyl isomers. [] Investigating the properties and activities of these isomers can provide valuable insights into the structure-activity relationship of this class of compounds. Understanding these relationships can be crucial for developing analogs with potentially reduced toxicity or altered biological profiles.
Q3: Why is DMIP classified as a heterocyclic amine, and what is the broader significance of this classification?
A: DMIP is classified as a heterocyclic amine because its molecular structure contains a ring composed of carbon and at least one other element, in this case, nitrogen. Heterocyclic amines, including DMIP, are of significant interest in the field of food science and toxicology. These compounds can form during high-temperature cooking of protein-rich foods, such as meat. []
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